4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is an organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves a multi-step process. One common method involves the condensation of 4-bromobenzaldehyde with aniline to form the Schiff base, followed by the esterification with cinnamic acid derivatives under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- 4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- 4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-methylphenyl)prop-2-enoate
Uniqueness
4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C22H16BrNO2 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
[4-(phenyliminomethyl)phenyl] (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C22H16BrNO2/c23-19-11-6-17(7-12-19)10-15-22(25)26-21-13-8-18(9-14-21)16-24-20-4-2-1-3-5-20/h1-16H/b15-10+,24-16? |
InChI Key |
CICASOKQZHYATO-GDAHVAROSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.